molecular formula C15H15NO3 B1307107 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-40-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1307107
CAS RN: 878427-40-8
M. Wt: 257.28 g/mol
InChI Key: MGVJGSGMITZAIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, the synthesis of various carboxylic acid esters and their subsequent transformations are described. The process involves the reaction of potassium 3-amino benzo[b]thiophene-2-carboxylate with acetylenedicarboxylic acid esters to obtain the title compounds. These compounds are then subjected to a series of reactions including saponification, phosphoryl chloride treatment, boranate reduction, and dehydrogenation with activated manganese dioxide to yield carbaldehydes . Although the specific compound of interest is not synthesized in this study, the methods used could potentially be adapted for its synthesis, considering the structural similarities in the carbaldehyde functional group.

Molecular Structure Analysis

The second paper provides details on the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate complex. The complex crystallizes in an orthorhombic space group and consists of dimeric oximate molecules. The structure is characterized by a row of five fused rings, including two terminal pyridine rings and a central 6-membered ring. The indium atoms in the complex are 5-coordinate with a distorted trigonal bipyramidal geometry . This information, while not directly related to the compound of interest, gives an example of how carbaldehyde derivatives can form complex structures with metals, which could be relevant for understanding the potential coordination chemistry of the compound .

Chemical Reactions Analysis

The first paper also discusses the reactivity of the synthesized carboxylic acid esters, detailing how they can undergo various chemical reactions to form different products such as tetrazoles and pyridines through a series of steps involving aldoximes, nitriles, and dehydrogenation . These reactions highlight the potential reactivity of the carbaldehyde group in the compound of interest, suggesting that it could participate in similar transformations.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," they do offer insights into the properties of structurally related compounds. For example, the first paper mentions the determination of half-wave potentials of a redox system using voltammetry , which is a technique that could be applied to study the electrochemical properties of the compound . The second paper's discussion of crystal structure and coordination geometry could inform predictions about the compound's crystallinity and potential interactions with metal ions.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound has been explored as a key intermediate in the synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which are crucial for antibacterial medicinal chemistry programs. These synthetic routes, starting from kojic acid, have enabled the production of multigram quantities of each aldehyde, showcasing the compound's significance in the development of new antibacterial agents (Barfoot et al., 2010).

Antiviral Activity

Research involving alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111 identified compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These studies found that certain compounds exhibited activity against the influenza A virus subtype H1N1, indicating the potential of this chemical scaffold for developing new antiviral drugs (Wang et al., 2014).

Molecular and Structural Chemistry

The compound's derivatives have been synthesized and analyzed for their unique properties and potential applications. For instance, unsubstituted quinoidal pyrrole and its reactions with oxygen, charge transfer, and palladium(II) complexes via DDQ oxidation have been studied to understand the compound's chemical behavior and potential in creating new materials with specific electronic properties (Ghorai & Mani, 2014).

Antimicrobial Evaluation

Novel 1,5-benzodiazepine derivatives derived from pyrrolyl chalcones have been synthesized and evaluated for their antimicrobial activity. This research underscores the compound's utility in generating new antimicrobials, highlighting its role in addressing resistance to existing antibiotics (Kumar et al., 2022).

Reaction Mechanisms and Complex Formation

Studies on the compound and its derivatives have also delved into reaction mechanisms and complex formation. For example, the reaction of 2-chlorocyclohepta(b)pyrrole-3-carbaldehyde with o-phenylenediamine has been explored, revealing insights into the compound's reactivity and potential for creating complex heterocyclic structures (Abe & Emoto, 1990).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJGSGMITZAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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